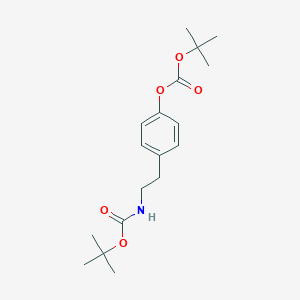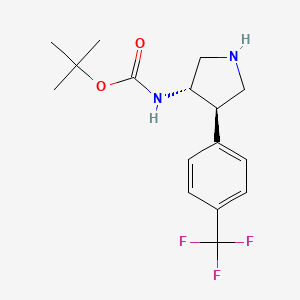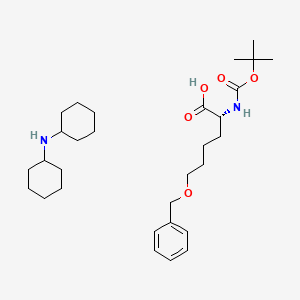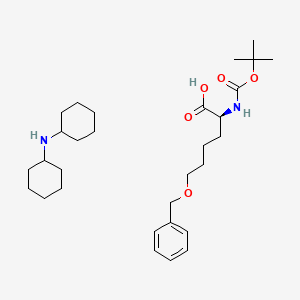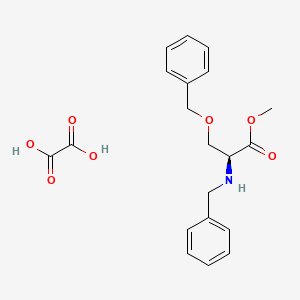
Bzl-L-ser(bzl)-ome (cooh)2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl-L-serine benzyl ester (Bzl-L-ser(bzl)-ome (cooh)2) is a derivative of the amino acid serine. It is characterized by the presence of benzyl groups attached to both the amino and hydroxyl functionalities of serine. This compound is often used in peptide synthesis and as a building block in organic chemistry due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-L-serine benzyl ester typically involves the protection of the amino and hydroxyl groups of serine with benzyl groups. The process can be summarized in the following steps:
Protection of the Amino Group: The amino group of serine is protected by reacting it with benzyl chloroformate in the presence of a base such as sodium hydroxide.
Protection of the Hydroxyl Group: The hydroxyl group is protected by reacting it with benzyl bromide in the presence of a base such as potassium carbonate.
Esterification: The protected serine is then esterified by reacting it with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of Benzyl-L-serine benzyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Benzyl-L-serine benzyl ester undergoes various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
Benzyl-L-serine benzyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Used in the study of enzyme mechanisms and protein structure.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug.
Industry: Used in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of Benzyl-L-serine benzyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in peptide synthesis. The benzyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions.
類似化合物との比較
Similar Compounds
Benzyl-L-serine: Similar structure but lacks the ester group.
Benzyl-D-serine: Enantiomer of Benzyl-L-serine benzyl ester.
Benzyl-L-threonine: Similar structure but with an additional methyl group on the amino acid backbone.
Uniqueness
Benzyl-L-serine benzyl ester is unique due to the presence of both benzyl groups and the ester functionality. This combination provides unique reactivity and makes it a valuable building block in organic synthesis.
特性
IUPAC Name |
methyl (2S)-2-(benzylamino)-3-phenylmethoxypropanoate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.C2H2O4/c1-21-18(20)17(19-12-15-8-4-2-5-9-15)14-22-13-16-10-6-3-7-11-16;3-1(4)2(5)6/h2-11,17,19H,12-14H2,1H3;(H,3,4)(H,5,6)/t17-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKHHHGLSJSZMD-LMOVPXPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(COCC1=CC=CC=C1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](COCC1=CC=CC=C1)NCC2=CC=CC=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(1H-Benzo[d][1,2,3]triazol-1-yloxy)butanoic acid](/img/structure/B7889677.png)
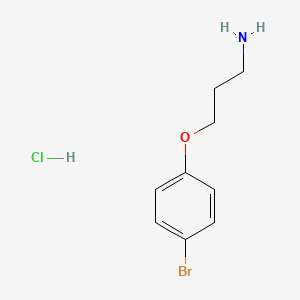

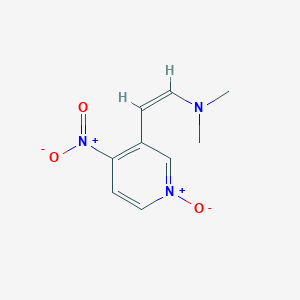
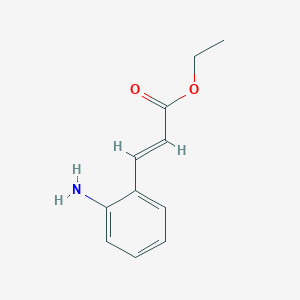
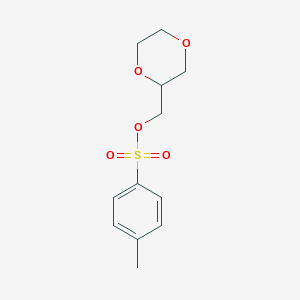
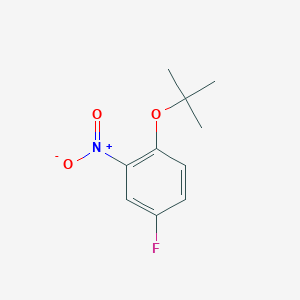

![3-Butylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B7889744.png)
